Cyanine-3-maleimide can be synthesized through various methods, often involving the reaction of maleimide derivatives with cyanine dyes. One common approach includes the condensation of a maleimide compound with a cyanine dye precursor under controlled conditions to ensure high yield and purity. The synthesis typically requires careful handling of reagents and protection from light to prevent degradation.
The phosphoramidite method has also been employed for the incorporation of Cyanine-3 into oligonucleotides. This method allows for efficient multiple dye additions during automated solid-phase synthesis, facilitating the production of diverse fluorescently labeled nucleic acids .
The molecular structure of Cyanine-3-maleimide features a complex arrangement that includes a cyanine backbone linked to a maleimide moiety. The extended conjugated system contributes to its fluorescent properties. Key structural data include:
Cyanine-3-maleimide primarily undergoes nucleophilic substitution reactions with thiol groups in proteins and peptides. The reaction mechanism involves the formation of a stable thioether bond between the thiol group and the maleimide moiety. This reaction is selective for thiols, allowing for specific labeling of cysteine residues.
Technical Steps:
The mechanism of action for Cyanine-3-maleimide involves its selective binding to thiol groups in proteins:
This process enables researchers to visualize proteins under fluorescence microscopy, providing insights into protein localization, interactions, and dynamics within biological systems .
Cyanine-3-maleimide has numerous applications in scientific research:
Cyanine-3-maleimide (Cy3-maleimide) is a thiol-selective fluorescent probe that forms stable thioether bonds with cysteine residues via Michael addition. The maleimide group undergoes nucleophilic attack by the deprotonated thiolate anion (R-S⁻) at pH 6.5–7.5, where cysteine thiol groups (pKa ≈ 8.5) exhibit optimal reactivity [2] . This reaction achieves high specificity over lysine residues due to maleimide’s >1,000-fold selectivity for thiols versus amines at neutral pH . The conjugation kinetics are rapid, with second-order rate constants exceeding 5,000 M⁻¹s⁻¹ in optimized conditions .
Cy3-maleimide’s hydrophobic core (solubility: 0.57 mM in water vs. 0.50 M in DMSO) necessitates organic co-solvents for labeling non-aqueous proteins [1] [5]. For cysteine-rich proteins like antibodies, uncontrolled labeling can cause aggregation, necessitating precise stoichiometric control.
Table 1: Comparative Bioconjugation Chemistries for Cysteine Labeling
Reactive Group | Specificity | Bond Stability | Optimal pH |
---|---|---|---|
Maleimide | Thiols | High (thioether) | 6.5–7.5 |
Iodoacetamide | Thiols | Moderate | 7.0–8.5 |
NHS ester | Amines | Low (amide) | 8.0–9.0 |
Pyridyl disulfide | Thiols | Labile (disulfide) | 4.0–7.0 |
Antibody labeling with Cy3-maleimide requires strategic cysteine selection to preserve antigen-binding affinity. Native disulfide bonds in antibodies must be reduced with TCEP or DTT to generate free thiols, followed by maleimide conjugation [1] [2]. For sensitive proteins like IgG, sulfo-Cyanine3 maleimide—a sulfonated, water-soluble variant (solubility: 0.39 M in water)—is recommended to prevent organic solvent-induced denaturation [3] [9]. This derivative maintains spectral properties (ε = 162,000 cm⁻¹M⁻¹ at λmax = 548 nm) while enabling labeling in purely aqueous buffers [9].
Site-specificity is achieved by engineering C-terminal cysteines in proteins like diabodies (e.g., anti-HER2 CysDb). Structural studies confirm that C-termini are distal to antigen-binding sites, minimizing functional disruption [7]. Alternatively, enzymatic cleavage of hinge-region disulfides in antibodies generates site-accessible thiols without genetic engineering [6].
Disulfide reduction efficiency directly impacts Cy3-maleimide conjugation yields. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are predominant reductants, with distinct biochemical properties:
Table 2: Reduction Efficiency of TCEP vs. DTT in Antibody Labeling
Parameter | TCEP | DTT |
---|---|---|
Optimal pH range | 4.0–7.0 | 7.5–8.5 |
Required concentration | 5–10 mM | 20–50 mM |
Removal pre-conjugation | Not required | Mandatory |
Reduction time (25°C) | 30 min | 60 min |
Impact on protein stability | Minimal | Moderate |
In IgG labeling protocols, TCEP-treated antibodies show 30% higher dye incorporation than DTT-reduced counterparts due to elimination of purification losses [2] .
Cy3-maleimide exhibits concentration-dependent self-quenching due to π-π stacking of hydrophobic indole rings, reducing fluorescence intensity by up to 70% at high labeling densities [3] [10]. Optimal dye-to-protein ratios (DOL) vary by protein type:
The KCK tag (lysine-cysteine-lysine) enhances labeling efficiency but introduces electrostatic artifacts in DNA-binding proteins. Positively charged lysines interact with DNA backbones, artificially accelerating compaction kinetics by 10–20 fold in single-molecule assays [10]. For non-nucleic acid targets, however, KCK tags improve cysteine reactivity 5-fold by lowering thiol pKa [10].
Table 3: Impact of Labeling Density on Cy3-maleimide Conjugates
Protein Type | Optimal DOL | Relative Fluorescence (vs. DOL=1) | Self-Quenching Threshold |
---|---|---|---|
IgG (150 kDa) | 3–5 | 2.8–3.5x | DOL > 7 |
scFv (25 kDa) | 1–2 | 1.2–1.5x | DOL > 3 |
Peptides (<5 kDa) | 1 | 1.0x | DOL > 1 |
For low-abundance targets, Alexa Fluor 555 maleimide is recommended over Cy3-maleimide due to superior resistance to self-quenching at DOL > 10 [3] [9]. Alternatively, site-directed mutagenesis to introduce single cysteines in protein loops minimizes dye-dye interactions [6].
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